molecular formula C8H16N2O3S B7595065 1-Ethylsulfonylpiperidine-2-carboxamide

1-Ethylsulfonylpiperidine-2-carboxamide

Cat. No.: B7595065
M. Wt: 220.29 g/mol
InChI Key: USBXZTWJQPFMDJ-UHFFFAOYSA-N
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Description

1-Ethylsulfonylpiperidine-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine-2-carboxamide core, a scaffold recognized for its prevalence in bioactive molecules . The structure is further modified with an ethylsulfonyl group, a moiety often explored to modulate the properties of drug candidates. Research Applications and Value While specific biological data for this compound is not available in the public domain, its structural features are associated with significant research potential. Piperidine-carboxamide derivatives are extensively investigated as potential inhibitors of various biological targets. For instance, closely related 1-(het)arylsulfonyl-piperidine-2-carboxamide derivatives have been identified and patented as potent antagonists of the TRPA1 ion channel, a well-validated target for pain, asthma, and inflammatory diseases . Furthermore, piperidine-derived amide compounds are a active area of study in other therapeutic areas, such as the development of soluble epoxide hydrolase (sEH) inhibitors for treating inflammatory and cardiovascular disorders . Handling and Usage This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not to be used for diagnostic, therapeutic, or any other human consumption purposes.

Properties

IUPAC Name

1-ethylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-6-4-3-5-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBXZTWJQPFMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide Ethylsulfonyl, 4-carboxamide, nitro-phenyl 341.38 g/mol Likely high polarity due to nitro group; potential intermediate in drug synthesis EP 2 402 347 A1
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Butyl, 2-carboxamide, dimethylphenyl 288.41 g/mol Lipophilic; used in material science or as a ligand Safety Data Sheet (2017)
BI 605906 Methanesulfonyl-piperidinyl, thienopyridine core 432.51 g/mol Bioactive compound; sulfonyl group may enhance target binding Product Info (2020)
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Benzyl, phenylamino, 4-carboxamide Not reported Explored in synthetic chemistry for heterocyclic frameworks Synthesis Study (1993)

Key Differences Highlighted

  • Carboxamide Position : 2-carboxamide derivatives (target compound) may exhibit distinct hydrogen-bonding patterns compared to 4-carboxamide analogs, affecting molecular interactions .
  • Sulfonyl vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethylsulfonylpiperidine-2-carboxamide, and how are reaction conditions optimized for yield and purity?

  • Methodology : Synthesis typically involves introducing the ethylsulfonyl group to a piperidine-carboxamide backbone. Key steps include sulfonylation using ethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and purification via column chromatography. Reaction optimization may involve adjusting solvent polarity (e.g., DMF for solubility), temperature (0–25°C to control exothermic reactions), and catalyst use (e.g., DMAP for nucleophilic activation) .
  • Validation : Monitor intermediates using TLC and characterize final products via 1H^1H-NMR and LC-MS.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm sulfonyl and carboxamide functional groups. IR spectroscopy identifies S=O (1130–1370 cm1^{-1}) and amide C=O (1640–1680 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Thermal Analysis : TGA determines thermal stability, relevant for storage and handling .

Q. What are the primary biological targets of this compound, and how are inhibitory assays designed?

  • Methodology : Target enzymes (e.g., proteases or kinases) are selected based on structural analogs. Assays use fluorogenic substrates or ATP-coupled systems to measure IC50_{50}. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (3–5 replicates) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on sulfonyl oxygen hydrogen bonds and piperidine ring hydrophobic contacts.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?

  • Methodology :

  • Replicate Experiments : Standardize conditions (solvent, temperature, catalyst) to isolate variables.
  • Electronic Effects Analysis : Compare Hammett substituent constants (σ) for sulfonyl vs. nitro/methyl groups to explain divergent reactivity .
  • Statistical Tools : Apply ANOVA to assess significance of observed differences.

Q. How can researchers design enantioselective syntheses of this compound?

  • Methodology :

  • Chiral Catalysts : Use Evans oxazaborolidine catalysts for asymmetric sulfonylation.
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and verify enantiopurity by circular dichroism .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodology :

  • Process Optimization : Transition batch reactions to flow chemistry for improved heat/mass transfer.
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., over-sulfonylated derivatives) and adjust stoichiometry .

Data Analysis & Experimental Design

Q. How should researchers handle variability in biological assay results for this compound?

  • Methodology :

  • Normalization : Express activity as % inhibition relative to controls.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data.
  • Meta-Analysis : Pool data from multiple assays (≥3 independent experiments) .

Q. What statistical methods are appropriate for analyzing SAR studies of this compound derivatives?

  • Methodology :

  • Multivariate Regression : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity.
  • Cluster Analysis : Group compounds by structural similarity and activity profiles using PCA .

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